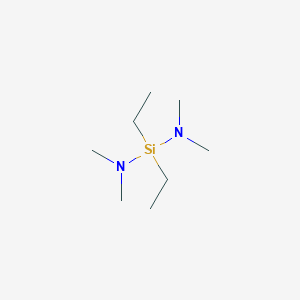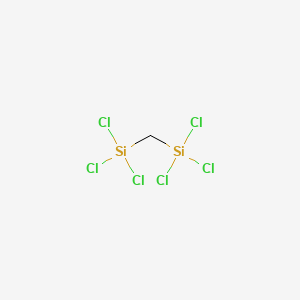
4-(三氟甲硫基)苯乙腈
描述
“4-(Trifluoromethyl)phenylacetonitrile” is a chemical compound with the formula C9H6F3N . It’s also known as p-Trifluoromethylphenylacetonitrile .
Molecular Structure Analysis
The molecular structure of “4-(Trifluoromethyl)phenylacetonitrile” is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Trifluoromethyl)phenylacetonitrile” include a molecular weight of 185.1458 . The compound has a melting point of 22-24 °C, a boiling point of 218.5±40.0 °C at 760 mmHg, and a density of 1.3±0.1 g/cm3 .科学研究应用
合成和结构分析
4-(三氟甲硫基)苯乙腈及其衍生物已在各种合成和结构分析中得到探索。例如,研究已深入研究了3,5-二芳基异噁唑的核氟化,突出了具有特定取代基的底物在影响氟化过程中的作用。该研究强调了溶剂选择和反应温度的重要性,特别是在处理去活化取代基时,揭示了在某些条件下异噁唑核的独特三氟化机制(Stephens & Blake, 2004)。
反应性和表征
对2-氟-4-(三氟甲基)-苯乙腈的反应性进行的研究表明了不寻常的反应性,导致了三聚杂质的分离和表征。该研究提供了有关化合物行为的见解,提出了一种前所未有的反应机制,并对理解类似三氟甲硫衍生物的化学性质做出了重要贡献(Stazi et al., 2010)。
晶体结构中的多形性
对类似化合物的晶体结构中的多形性的研究,例如2-(全氟苯基)-2-(苯氨基)乙腈,揭示了存在四种多形体,包括一种罕见的克里普托拉卡美酸盐。这些发现强调了化合物的构象灵活性及其对制药和材料科学的影响,突出了多样的堆积方式及其对化合物物理性质的影响(Laubenstein et al., 2016)。
光化学研究
对研究中4-(甲硫基)苯乙酸的直接光解反应已经揭示了光降解的复杂机制,包括各种光产物的形成。这些研究有助于更深入地了解相关化合物的光稳定性和光化学行为,为它们在材料科学和光药理学中的应用提供了宝贵的见解(Filipiak et al., 2005)。
安全和危害
属性
IUPAC Name |
2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NS/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIDFDPCOAUCGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380706 | |
| Record name | 4-(Trifluoromethylthio)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethylthio)phenylacetonitrile | |
CAS RN |
70124-90-2 | |
| Record name | 4-(Trifluoromethylthio)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethylthio) phenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1586087.png)

